molecular formula C21H27NO4S B2930234 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide CAS No. 2034540-54-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

Cat. No. B2930234
CAS RN: 2034540-54-8
M. Wt: 389.51
InChI Key: OSTLCWMNGMANSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A study focused on the synthesis and crystal structure of a similar compound, detailing its potential for moderate herbicidal and fungicidal activities. The compound's structure was characterized using various spectroscopic methods, revealing intricate details about its molecular configuration and the presence of intramolecular hydrogen bonding, which could influence its bioactivity (Hu Jingqian et al., 2016).

Antitumor and Anti-inflammatory Activities

Another derivative exhibited significant anti-inflammatory activity, derived from a series of synthetic steps involving the interaction of phenyl and benzofuran with various substituted acetamides (K. Sunder & Jayapal Maleraju, 2013). This suggests that modifications to the benzofuran core can lead to compounds with potential therapeutic applications.

Chemical Reactivity and Library Generation

The reactivity of a related compound was explored to generate a structurally diverse library, showcasing the versatility of these molecules in synthesizing a wide range of chemical entities. This approach underscores the compound's utility as a precursor in synthetic chemistry for generating novel molecules with possible biological activities (G. Roman, 2013).

Pharmacological Properties

Investigations into the pharmacological properties of derivatives related to the compound of interest have revealed varied activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. This diversity in biological activities is promising for the development of new therapeutic agents, highlighting the compound's significance in medicinal chemistry research (Sailaja Rani Talupur et al., 2021).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-21(2)13-16-5-3-6-17(20(16)26-21)25-14-19(24)22-10-8-15(9-11-23)18-7-4-12-27-18/h3-7,12,15,23H,8-11,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTLCWMNGMANSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC(CCO)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.